1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride
Description
1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride is a bicyclic amine derivative featuring an azetidine (four-membered nitrogen-containing ring) substituted with a tetrahydrofuran (THF) moiety at the 3-position. The compound is synthesized as a dihydrochloride salt to enhance stability and aqueous solubility, which is critical for pharmaceutical applications . Its molecular formula is C₇H₁₄Cl₂N₂O, with a molecular weight of approximately 221.11 g/mol.
Properties
IUPAC Name |
1-(oxolan-3-yl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-6-3-9(4-6)7-1-2-10-5-7;;/h6-7H,1-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJUGAAWOSPXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CC(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Steps
Synthesis of Tetrahydrofuran-3-yl Intermediate
A robust method to prepare the tetrahydrofuran ring involves:
- Cyclization of 1,4-dihalobutanes under basic conditions to form the tetrahydrofuran ring.
- Alternatively, a carbonylation and reductive amination route starting from maleic glycol, as reported in a Chinese patent, involves:
- Cyclization of maleic glycol to 2,5-dihydrofuran using catalysts such as modified montmorillonite or hydroxyapatite at 120–150 °C.
- Formylation of 2,5-dihydrofuran to 3-formyl tetrahydrofuran using a metal catalyst (e.g., rhodium complex) and halogenated diphosphinium ion salt as a co-catalyst under water gas atmosphere at 50–100 °C.
- Reductive amination of 3-formyl tetrahydrofuran with ammonia and hydrogen in presence of hydroxyapatite-supported nickel catalyst at 40–60 °C to yield 3-aminomethyl tetrahydrofuran.
This method is noted for its high conversion rate, clean process, and cost efficiency.
Formation of the Azetidine Ring
The azetidine ring is typically synthesized by:
- Nucleophilic substitution or reductive amination of suitable precursors such as azetidin-3-amine.
- Functionalization of azetidine derivatives can be achieved by mesylation of diols followed by substitution with amines or other nucleophiles, as demonstrated in synthetic protocols for related azetidine compounds.
Coupling of Tetrahydrofuran and Azetidine Moieties
- The tetrahydrofuran-3-yl group is introduced onto the azetidine nitrogen via alkylation reactions or Mitsunobu reactions .
- These reactions require anhydrous solvents like ethanol or dichloromethane and controlled temperatures (20–60 °C) to minimize side reactions.
- The use of polar aprotic solvents improves reaction kinetics and yield.
Methylation of Azetidine Nitrogen
- Methylation is performed using methylating agents such as methyl iodide .
- Excess methylating agent ensures complete N-methylation.
- Reaction conditions typically involve mild temperatures to avoid degradation of intermediates.
Formation of Dihydrochloride Salt
- The free base compound is reacted with hydrochloric acid to form the dihydrochloride salt.
- This salt formation enhances the compound's solubility and stability for research and pharmaceutical applications.
Reaction Conditions and Optimization
| Step | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Pressure (MPa) | Reaction Time | Notes |
|---|---|---|---|---|---|---|
| Tetrahydrofuran ring formation | 1,4-dihalobutanes, base | Polar aprotic solvents | 20–60 | Atmospheric | Several hours | Cyclization under basic conditions |
| Carbonylation to 3-formyl THF | Rhodium complex, halogenated diphosphinium salt | Benzene, toluene, xylene | 50–100 | 0.1–3 | 12–24 hours | High selectivity, catalyst reusable up to 8 times |
| Reductive amination | Hydroxyapatite-supported Ni catalyst, NH3, H2 | Methanol, ethanol, isopropanol | 40–60 | 0.1–1 | 3–6 hours | Produces 3-aminomethyl tetrahydrofuran with high yield |
| Azetidine ring formation | Azetidin-3-amine precursor, nucleophiles | DMSO, ethanol, dichloromethane | 20–60 | Atmospheric | Variable | Mesylation and nucleophilic substitution routes |
| Coupling (alkylation) | Alkyl halides, bases (e.g., potassium carbonate) | Ethanol, DCM | 20–60 | Atmospheric | 18–24 hours | Anhydrous conditions critical |
| Methylation | Methyl iodide | Polar aprotic solvents | 20–40 | Atmospheric | Several hours | Excess methyl iodide ensures full methylation |
| Salt formation | HCl | Solvent or neat | Room temperature | Atmospheric | 1–2 hours | Converts free base to dihydrochloride salt |
Summary Table of Preparation Methods
| Preparation Step | Method Description | Advantages | Limitations/Considerations |
|---|---|---|---|
| Tetrahydrofuran ring formation | Cyclization of 1,4-dihalobutanes or carbonylation | High yield, clean process (carbonylation) | Requires specialized catalysts and pressure control |
| Azetidine ring formation | Mesylation of diols followed by nucleophilic substitution | High enantiopurity, versatile | Multi-step, moderate yields |
| Coupling of THF and azetidine | Alkylation or Mitsunobu reaction | Efficient linkage, controlled conditions | Sensitive to moisture and temperature |
| Methylation | Use of methyl iodide | Complete methylation, straightforward | Excess reagent needed, mild conditions |
| Salt formation | Reaction with HCl | Enhanced solubility and stability | Requires precise acid stoichiometry |
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Azetidin-3-amine Dihydrochloride (CAS 102065-89-4)
- Structure : The simplest analog, lacking substituents on the azetidine ring.
- This likely decreases bioavailability compared to the target compound, as rigidified structures often enhance receptor binding .
- Applications : Primarily used as a scaffold for further functionalization in drug discovery.
3-Methyl-[1,3'-biazetidin]-3-ol Dihydrochloride (CAS 1403766-73-3)
1-(Azetidin-3-yl)-N,N-dimethylmethanamine Dihydrochloride (CAS 321890-22-6)
- Structure: Features a dimethylaminoethyl chain attached to the azetidine.
- This contrasts with the THF group in the target compound, which prioritizes solubility over membrane permeability .
[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine Hydrochloride (CAS 1245643-87-1)
- Structure : Cyclopropylamine core with a THF substituent.
- However, the absence of a second amine group reduces salt formation capacity, impacting solubility .
{1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine Dihydrochloride
- Structure : Incorporates a triazole ring linked to a THF-methyl group.
- Comparison : The triazole ring enhances hydrogen-bonding and π-π stacking interactions, which are advantageous in kinase inhibitors or antimicrobial agents. The larger molecular weight (283.16 g/mol) may affect pharmacokinetics compared to the smaller target compound .
Biological Activity
1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride, also known by its CAS number 1403763-30-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and a comparison with similar compounds.
Chemical Structure and Properties
Molecular Formula : C8H18Cl2N2O
Molecular Weight : 229.15 g/mol
The structure of this compound includes a tetrahydrofuran ring, which is significant for its interaction with biological systems. The azetidine moiety contributes to its potential pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory activities
These activities are primarily attributed to the compound's ability to interact with various molecular targets within cells.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Signaling Pathways : The compound may influence cell signaling pathways that regulate cell growth and apoptosis.
- Enzyme Inhibition : It can inhibit enzymes involved in critical cellular processes, such as DNA replication and repair.
- Gene Expression Modulation : By interacting with transcription factors, it may alter gene expression patterns associated with disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant antiproliferative effects on various cancer cell lines.
Case Study: Antiproliferative Effects
In vitro studies showed that the compound exhibited IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.075 |
| Hs578T (Triple-Negative Breast Cancer) | 0.033 |
| MDA-MB-231 | 0.620 |
These results indicate a potent effect on cancer cell proliferation, suggesting that this compound could be a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound's antimicrobial activity has also been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research conducted by Lee et al. (2023) indicated that this compound reduces pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory diseases .
Safety and Toxicity
The safety profile of this compound indicates moderate toxicity levels. It is classified under acute toxicity category 4 for oral ingestion and may cause skin irritation and respiratory tract irritation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(Tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from tetrahydrofuran and azetidine precursors. Key steps include:
- Ring-opening/functionalization : Reacting tetrahydrofuran derivatives with azetidine-3-amine under controlled pH and temperature to introduce the amine moiety .
- Salt formation : Treating the free base with hydrochloric acid to obtain the dihydrochloride salt, ensuring stoichiometric control (e.g., 2:1 HCl ratio) .
- Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization to achieve ≥98% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use - and -NMR to verify the tetrahydrofuran and azetidine ring systems, with emphasis on coupling constants for stereochemical analysis .
- Purity assessment : HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] for CHNO·2HCl) .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer :
- Store as a lyophilized solid at -20°C in airtight, light-resistant containers to prevent hydrolysis of the azetidine ring .
- For short-term use (≤1 month), dissolve in anhydrous DMSO or methanol and store at 4°C with desiccants .
Q. What is the solubility profile of this compound in common solvents?
- Methodological Answer :
- High solubility : Water (>50 mg/mL, due to dihydrochloride salt form) and polar solvents like DMSO or methanol .
- Low solubility : Non-polar solvents (e.g., hexane, chloroform). Pre-saturate solvents with nitrogen to avoid oxidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity data across studies?
- Methodological Answer :
- Orthogonal assays : Cross-validate receptor binding (e.g., radioligand assays) with functional assays (e.g., cAMP inhibition for GPCR targets) .
- Batch analysis : Compare purity (HPLC), stereochemistry (chiral chromatography), and salt stoichiometry (elemental analysis) across batches .
- Control for degradation : Perform stability studies under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out compound breakdown .
Q. What reaction mechanisms govern its regioselective functionalization?
- Methodological Answer :
- Amine-directed reactions : Utilize the azetidine amine for nucleophilic substitutions (e.g., alkylation, acylation) under basic conditions (pH 9–10) .
- Tetrahydrofuran ring activation : Employ Lewis acids (e.g., BF) to facilitate ring-opening at the 3-position for cross-coupling reactions .
- Table : Example Transformations
| Reaction Type | Conditions | Product |
|---|---|---|
| Acylation | AcCl, EtN, DCM | N-Acetyl derivative |
| Oxidation | KMnO, HO | Azetidinone intermediate |
Q. What strategies enhance enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during ring-closing steps .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereocontrol in azetidine formation .
- Monitor enantiomeric excess (ee) : Chiral HPLC (e.g., Chiralpak IA column) or polarimetry .
Q. How does this compound interact with central nervous system (CNS) targets?
- Methodological Answer :
- Receptor profiling : Screen against neurotransmitter receptors (e.g., serotonin 5-HT, dopamine D) using radiolabeled ligands .
- Blood-brain barrier (BBB) penetration : Predict via computational models (e.g., logP <3, PSA <90 Å) and validate in vitro (e.g., PAMPA-BBB assay) .
- In vivo efficacy : Use rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic monitoring (plasma/brain concentration ratios) .
Data Contradiction Analysis
Q. How to address conflicting reports on cytotoxicity in cell-based assays?
- Methodological Answer :
- Cell line validation : Ensure consistent use of authenticated lines (e.g., ATCC-certified HEK-293 vs. HeLa) .
- Dose-response curves : Test across a wide range (nM–mM) to identify off-target effects at high concentrations .
- Mitochondrial toxicity screening : Use assays like MTT or Seahorse to rule out nonspecific metabolic inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
